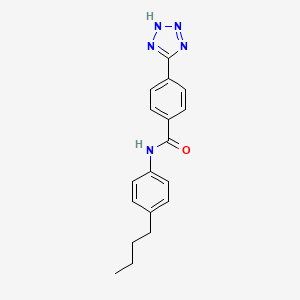

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide

CAS No.: 651769-63-0

Cat. No.: VC20268336

Molecular Formula: C18H19N5O

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651769-63-0 |

|---|---|

| Molecular Formula | C18H19N5O |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C18H19N5O/c1-2-3-4-13-5-11-16(12-6-13)19-18(24)15-9-7-14(8-10-15)17-20-22-23-21-17/h5-12H,2-4H2,1H3,(H,19,24)(H,20,21,22,23) |

| Standard InChI Key | YDCDSBDNQLUOSA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Introduction

Chemical Identity and Structural Features

N-(4-Butylphenyl)-4-(2H-tetrazol-5-yl)benzamide belongs to the benzamide class of compounds, characterized by a central benzene ring connected to an amide group. The tetrazole moiety at the para position and the 4-butylphenyl substituent on the amide nitrogen define its unique structure. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 651769-63-0 |

| Molecular Formula | C₁₈H₁₉N₅O |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide |

| SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

| InChIKey | YDCDSBDNQLUOSA-UHFFFAOYSA-N |

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the compound’s polarity and potential for hydrogen bonding, which is critical for biological interactions . The 4-butylphenyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves a two-step process:

-

Formation of the Tetrazole Ring: The tetrazole moiety is introduced via a [3+2] cycloaddition between a nitrile precursor and sodium azide (NaN₃). For example, 4-cyanobenzoyl chloride reacts with NaN₃ in the presence of a catalyst like ammonium chloride (NH₄Cl) to yield 4-(2H-tetrazol-5-yl)benzoyl chloride .

-

Amide Coupling: The resultant benzoyl chloride is then coupled with 4-butylphenylamine under basic conditions (e.g., using triethylamine) to form the final amide bond.

Recent advances in tetrazole synthesis emphasize the use of microwave-assisted methods and heterogeneous catalysts to improve yields and reduce reaction times. For instance, Kaya and Sen demonstrated that palladium/cobalt nanoparticles (Pd/Co NPs) on carbon nanotubes catalyze tetrazole formation in 10 minutes under microwave irradiation .

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of the butyl chain (δ ≈ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ≈ 7.0–8.0 ppm).

-

Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 321.4, consistent with the molecular formula C₁₈H₁₉N₅O .

-

High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95%.

Applications in Pharmaceutical Development

Drug Design

The tetrazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability. For instance, replacing a carboxyl group with tetrazole in losartan analogs enhanced oral bioavailability . N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide could similarly optimize pharmacokinetics in drug candidates.

Material Science

Tetrazole-containing polymers exhibit high thermal stability. Incorporating this compound into polyamides or coatings may yield materials resistant to degradation under extreme conditions .

Future Research Directions

-

Biological Screening: Prioritize in vitro assays against microbial strains and cancer cell lines.

-

Synthetic Optimization: Explore green chemistry approaches, such as recyclable catalysts like Fe₃O₄ nanoparticles .

-

Computational Studies: Perform molecular dynamics simulations to predict binding affinities for targets like COX-2 or EGFR.

-

Toxicology Profiles: Assess acute and chronic toxicity in animal models to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume